molecular formula C22H27N3O4 B5857865 N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamide

N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamide

Cat. No. B5857865
M. Wt: 397.5 g/mol
InChI Key: DRAMSIVHKMYRMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamide, also known as Boc-4-piperidone or Boc-Pip, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Mechanism of Action

The mechanism of action of N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes or receptors. For example, N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone has been reported to inhibit the activity of proteasome, which is a key enzyme involved in the degradation of intracellular proteins. Inhibition of proteasome activity has been shown to induce apoptosis in cancer cells and has been exploited as a therapeutic strategy for the treatment of cancer.
Biochemical and Physiological Effects
N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone has been reported to exhibit various biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the activity of specific enzymes such as proteasome and protein kinase. N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone has also been reported to exhibit anti-inflammatory and antiviral properties.

Advantages and Limitations for Lab Experiments

N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it suitable for use in various chemical reactions. N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone is also stable under normal laboratory conditions and can be stored for extended periods. However, N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone has some limitations, such as its low solubility in water, which can make it difficult to use in aqueous reactions.

Future Directions

There are several future directions for the research on N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone. One potential area of research is the development of new derivatives of N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone with improved biological activity. Another area of research is the investigation of the mechanism of action of N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone and its derivatives. Finally, N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone could be used as a starting material in the synthesis of new materials with unique properties.
Conclusion
N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. It is relatively easy to synthesize and has been reported to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties. N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone has several advantages for lab experiments, such as its stability and high purity, but also has some limitations, such as its low solubility in water. There are several future directions for the research on N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone, including the development of new derivatives with improved biological activity and the investigation of its mechanism of action.

Synthesis Methods

N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone can be synthesized using various methods, but the most common approach is the reaction of 4-piperidone with butyl isocyanate and Boc anhydride in the presence of a base such as triethylamine. The reaction yields N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone as a white solid with a purity of over 95%.

Scientific Research Applications

N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, antitumor, and antiviral properties. N-{2-[(butylamino)carbonyl]phenyl}-1-(2-furoyl)-4-piperidinecarboxamidedone has also been used as a building block in the synthesis of various biologically active compounds such as protein kinase inhibitors, proteasome inhibitors, and opioid receptor agonists.

properties

IUPAC Name

N-[2-(butylcarbamoyl)phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-2-3-12-23-21(27)17-7-4-5-8-18(17)24-20(26)16-10-13-25(14-11-16)22(28)19-9-6-15-29-19/h4-9,15-16H,2-3,10-14H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRAMSIVHKMYRMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NC(=O)C2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(butylcarbamoyl)phenyl]-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide

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